molecular formula C15H18O4 B1416855 Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate CAS No. 834885-03-9

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate

Cat. No.: B1416855
CAS No.: 834885-03-9
M. Wt: 262.3 g/mol
InChI Key: BZVTZJCWXRNGHV-UHFFFAOYSA-N
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Description

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[4-(2-methylpropyl)phenyl]-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-10(2)8-11-4-6-12(7-5-11)13(16)9-14(17)15(18)19-3/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVTZJCWXRNGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}O4_{4}
  • Molecular Weight : 270.30 g/mol

This compound features a dioxobutanoate moiety attached to a phenyl group with an isobutyl substituent, which may influence its biological activities.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects : Some derivatives of dioxobutanoates have been linked to the modulation of inflammatory pathways, potentially impacting cytokine release and immune cell function .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures could inhibit tumor growth and induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Activity Test Method Results Reference
AntioxidantDPPH assaySignificant radical scavenging activity
Anti-inflammatoryCytokine assaysInhibition of IL-6 and TNF-α production
AnticancerMTT assayReduced viability in cancer cell lines

Case Studies

  • Antioxidant Properties : A study evaluated various coumarin derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively inhibited lipid peroxidation in liver microsomes, suggesting a robust antioxidant capacity .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of certain dioxobutanoates. It was found that these compounds could suppress cytokine release from activated immune cells, providing a potential therapeutic avenue for inflammatory diseases .
  • Anticancer Activity : A series of benzothiazepine derivatives were synthesized and tested for their anticancer effects. The study revealed that some derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, indicating that modifications in the dioxobutanoate structure could enhance anticancer efficacy .

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow for functionalization that can lead to derivatives with enhanced biological activity. For example, it can be used in the development of anti-inflammatory agents or as a precursor for synthesizing pharmaceuticals targeting specific biological pathways .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical transformations, including:

  • Aldol Reactions : It can participate in aldol condensation reactions, leading to the formation of complex molecules with multiple stereocenters.
  • Michael Additions : The dioxobutanoate moiety can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds essential for constructing larger organic frameworks .

Material Science

In material science, this compound is explored for its potential use in polymer synthesis. Its reactive sites can be incorporated into polymer chains, potentially leading to materials with tailored properties for specific applications such as coatings or adhesives .

Analytical Chemistry

This compound is also relevant in analytical chemistry, particularly in chromatographic techniques where it can be used as a standard or reference material. Its unique structure aids in the development of methods for analyzing similar compounds in complex mixtures .

Case Study 1: Synthesis of Anti-inflammatory Agents

A recent study highlighted the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. Researchers modified the compound through a series of reactions to enhance its efficacy and reduce side effects associated with existing treatments. The synthesized agents demonstrated significant anti-inflammatory activity in vitro and showed promise for further development into therapeutic drugs .

Case Study 2: Polymer Development

Another study focused on incorporating this compound into polyurethanes to improve their mechanical properties. The modified polymers exhibited enhanced durability and resistance to environmental factors compared to traditional formulations. This advancement opens avenues for creating more robust materials suitable for industrial applications .

Data Table: Comparison of Applications

Application AreaDescriptionExample Outcomes
Synthesis of Bioactive CompoundsIntermediate for pharmaceuticalsDevelopment of anti-inflammatory drugs
Organic SynthesisParticipates in aldol and Michael reactionsFormation of complex organic molecules
Material ScienceUsed in polymer synthesisEnhanced mechanical properties in coatings
Analytical ChemistryStandard/reference material for chromatographic techniquesImproved analysis methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.